Cas no 887590-49-0 (Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-)

Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- structure
887590-49-0 structure
Product name:Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
CAS No:887590-49-0
MF:C12H14NF3
MW:229.24146
CID:713582
PubChem ID:53431143

Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
    • CYCLOBUTYLMETHYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE
    • N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline
    • A1-23974
    • 887590-49-0
    • LITHIUMTETRACHLOROALUMINATE
    • AKOS014794847
    • DTXSID50700306
    • MDL: MFCD07787001
    • Inchi: InChI=1S/C12H14F3N/c13-12(14,15)10-5-2-6-11(7-10)16-8-9-3-1-4-9/h2,5-7,9,16H,1,3-4,8H2
    • InChI Key: MPDOUGUGIVBSGZ-UHFFFAOYSA-N
    • SMILES: C1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 229.108
  • Monoisotopic Mass: 229.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 12A^2

Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AC01125-2.5g
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
887590-49-0 95%
2.5g
$1203.00 2024-04-19
A2B Chem LLC
AC01125-1g
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
887590-49-0 95%
1g
$677.00 2024-04-19

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